2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide
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Overview
Description
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide is an organic compound with a complex structure that includes a bromine atom, a hydroxymethyl group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide typically involves multiple steps. One common method starts with the bromination of 2-(hydroxymethyl)phenol to obtain 4-bromo-2-(hydroxymethyl)phenol. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-[4-carboxy-2-(hydroxymethyl)phenoxy]-N-phenylacetamide.
Reduction: 2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-N-phenylacetamide.
Substitution: 2-[4-iodo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide.
Scientific Research Applications
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-phenylacetamide
- 2-[4-fluoro-2-(hydroxymethyl)phenoxy]-N-phenylacetamide
- 2-[4-iodo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide
Uniqueness
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying properties.
Properties
Molecular Formula |
C15H14BrNO3 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C15H14BrNO3/c16-12-6-7-14(11(8-12)9-18)20-10-15(19)17-13-4-2-1-3-5-13/h1-8,18H,9-10H2,(H,17,19) |
InChI Key |
YJRDTKBLHCTIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)CO |
Origin of Product |
United States |
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